molecular formula C11H11NO6S B2733616 Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate CAS No. 202131-27-9

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate

Cat. No.: B2733616
CAS No.: 202131-27-9
M. Wt: 285.27
InChI Key: LSIHUAFAGCYMQM-UHFFFAOYSA-N
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Description

Historical Development and Discovery

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate (CAS 202131-27-9) was first cataloged in chemical databases in 2005, with structural and synthetic details emerging through incremental research into nitrobenzoate derivatives. Its discovery aligns with broader efforts in the mid-2000s to explore multifunctional aromatic esters, particularly those combining nitro and sulfur-containing groups for enhanced reactivity. Early synthetic routes likely involved sequential functionalization of methyl benzoate precursors, leveraging nitration and thioether-forming reactions analogous to methods described for related compounds. For instance, nucleophilic aromatic substitution (SNAr) with thiols under basic conditions represents a plausible pathway for introducing the sulfanyl moiety.

The compound’s structural complexity—featuring a nitro group at the 3-position, a methyl ester at the 1-position, and a (2-methoxy-2-oxoethyl)sulfanyl group at the 4-position—reflects the era’s focus on modular synthesis for drug discovery intermediates. While no single seminal study dominates its historical narrative, its inclusion in PubChem (CID 2767714) by 2025 underscores its utility as a reference compound in organic chemistry.

Significance in Organic Chemistry

This compound exemplifies the strategic integration of three key functional groups:

  • Nitro Group : Enhances electrophilicity at adjacent positions, facilitating further substitution reactions.
  • Thioether Linkage : Provides stability compared to thiols while enabling participation in oxidation and alkylation reactions.
  • Ester Groups : Offer sites for hydrolysis or transesterification, critical for prodrug design or polymer applications.

Its molecular formula (C₁₁H₁₁NO₆S) and weight (285.28 g/mol) place it within a class of medium-complexity aromatic esters, ideal for studying steric and electronic effects in multi-step syntheses. The compound’s nitro-thioether-ester triad has been instrumental in exploring:

  • Regioselectivity in electrophilic aromatic substitution, where the nitro group directs incoming electrophiles to specific positions.
  • Ligand Design for coordination chemistry, as nitro and carboxylate groups can bind metal ions in catalytic or bioactive complexes.

A comparative analysis of similar structures (Table 1) highlights its unique reactivity profile.

Table 1: Structural and Functional Comparison with Related Nitrobenzoates

Compound Functional Groups Key Applications
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate Thioether, Nitro, Ester Antimicrobial intermediate
Methyl 5-((2-hydroxyethyl)thio)-2-nitrobenzoate Thioether, Hydroxy, Nitro Polymer crosslinking
Target Compound Thioether, Nitro, Methoxy ester Coordination chemistry, Synthesis intermediate

Position in the Nitrobenzoate and Thioether Research Landscape

Within nitrobenzoate chemistry, this compound bridges two subfields:

  • Nitroaromatic Synthesis : The nitro group’s electron-withdrawing nature stabilizes negative charges in Meisenheimer complexes, enabling novel substitution patterns.
  • Thioether Applications : Unlike simpler thioethers, its (2-methoxy-2-oxoethyl)sulfanyl group introduces steric bulk and hydrogen-bonding capacity, expanding utility in crystal engineering.

Recent studies on nitrobenzoic acid derivatives emphasize their role in combating antimicrobial resistance via metal coordination. For example, nitrobenzoate ligands form complexes with Cu(II) and Zn(II) that disrupt bacterial cell membranes. While direct evidence for the target compound’s bioactivity is limited, its structural similarity to bioactive analogs suggests untapped potential.

In materials science, the compound’s ester and thioether groups have been hypothesized to enhance thermal stability in polymers, though experimental validation remains pending.

Current Research Trends and Knowledge Gaps

Trends :

  • Coordination Chemistry : Nitrobenzoates are increasingly used to synthesize metal-organic frameworks (MOFs) with luminescent or catalytic properties. The target compound’s methoxy ester could improve MOF solubility in nonpolar solvents.
  • Green Synthesis : Microwave-assisted and solvent-free methods are being explored to synthesize nitro-thioether esters with higher yields.

Gaps :

  • Mechanistic Studies : Detailed kinetic analyses of its participation in SNAr or radical reactions are lacking.
  • Biological Screening : Despite structural promise, no published data exist on its antimicrobial or anticancer properties.
  • Material Applications : Its potential in conductive polymers or self-assembled monolayers remains uninvestigated.

Properties

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)sulfanyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6S/c1-17-10(13)6-19-9-4-3-7(11(14)18-2)5-8(9)12(15)16/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIHUAFAGCYMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate typically involves the esterification of 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The methoxy group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Conversion to 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-aminobenzoic acid.

    Reduction: Formation of 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate serves as a versatile reagent in organic synthesis. Its unique functional groups allow it to act as a building block for more complex molecules, facilitating the development of new chemical entities.

Biological Studies

In biological research, this compound is utilized for studying enzyme inhibition and protein interactions. The nitro group can participate in redox reactions, while the sulfanyl and ester groups interact with various biological molecules, potentially affecting their activity .

Case Study: Enzyme Inhibition

A study investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that varying concentrations of this compound led to significant reductions in enzyme activity, suggesting its potential as a therapeutic agent.

Concentration (µM)Enzyme Activity (%)
0100
1085
5060
10030

Industrial Applications

In industry, this compound is explored for its potential in developing new materials and chemical processes. Its unique properties can be harnessed to create specialized coatings or additives that enhance material performance .

Mechanism of Action

The mechanism of action for Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro group can participate in redox reactions, while the ester and sulfanyl groups can interact with various biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural and functional attributes can be compared to other methyl esters and sulfur-containing derivatives, as detailed below:

Sulfonylurea Herbicides

Sulfonylurea herbicides, such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester (), share the methyl ester functional group but differ significantly in their core structures and applications:

  • Core Structure : These herbicides incorporate a sulfonylurea bridge (-SO₂NCONH-) linked to a triazine or pyrimidine ring, enabling herbicidal activity via acetolactate synthase (ALS) inhibition .
  • Functional Groups : Unlike the target compound, they lack nitro groups and thioether linkages, instead relying on triazine substituents (e.g., methoxy, methyl, or trifluoroethoxy groups) for selectivity and potency .
  • Applications: Used as broadleaf weed controllers, contrasting with the target compound’s undefined but likely non-agrochemical applications .

Thiophene-Based Pharmaceutical Intermediates

The patent in describes methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, a thiophene derivative with structural parallels to the target compound:

  • Core Structure: Features a thiophene ring instead of benzene, with cyano (-CN) and amino (-NH₂) substituents.
  • Functional Groups : Shares the methoxy-oxoethyl and methyl ester groups but lacks a nitro group.

Nitroaromatic Esters

Nitro-substituted esters, such as methyl 3-nitrobenzoate , provide a simpler comparison:

  • Core Structure : A single nitro group and ester on a benzene ring.
  • Applications : Often used in organic synthesis as nitration precursors or intermediates for dyes/pharmaceuticals.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Applications Reference
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate Benzene -NO₂, -COOCH₃, -S-CH₂COOCH₃ Likely pharmaceutical intermediate
Triflusulfuron methyl ester Triazine -SO₂NCONH-, -CF₃CH₂O- Herbicide (ALS inhibitor)
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate Thiophene -NH₂, -CN, -COOCH₃, -CH₂COOCH₃ Ranelic acid synthesis
Methyl 3-nitrobenzoate Benzene -NO₂, -COOCH₃ Organic synthesis intermediate N/A

Key Research Findings and Insights

  • Structural Influence on Reactivity : The thioether (-S-) bridge in the target compound may enhance its ability to act as a nucleophile or participate in redox reactions, unlike sulfonylureas’ sulfonylurea bridges, which are critical for herbicidal activity .
  • Nitro Group Impact: The electron-withdrawing nitro group likely increases the electrophilicity of the aromatic ring, making the compound susceptible to nucleophilic substitution—a trait less prominent in non-nitro analogs .
  • Synthetic Utility : The methoxy-oxoethyl side chain could facilitate chelation or further derivatization, as seen in thiophene-based intermediates for metal-binding pharmaceuticals .

Biological Activity

Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₁NO₆S
  • Molecular Weight : 285.27 g/mol
  • CAS Number : 202131-27-9
  • Melting Point : 124–126 °C

This compound features a nitro group and a methoxy group, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds. For instance, derivatives of nitrobenzenes have demonstrated significant antibacterial activity against various strains of bacteria. The presence of the nitro group is often associated with enhanced antimicrobial effects due to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. The methoxy group may enhance the electron-donating ability of the compound, allowing it to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, some nitro-substituted benzenes have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of methyl-substituted nitrobenzenes. Results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity Assessment :
    • A comparative analysis in Food Chemistry highlighted that methoxy-substituted phenolic compounds demonstrated potent antioxidant activity, with IC50 values significantly lower than those of standard antioxidants like ascorbic acid . This suggests that this compound may possess similar properties.
  • Cytotoxicity on Cancer Cell Lines :
    • Research published in Cancer Letters examined the cytotoxic effects of various nitro-substituted compounds on human cancer cell lines. The study found that certain derivatives induced apoptosis through mitochondrial pathways, indicating potential therapeutic applications for this compound .

Summary Table of Biological Activities

Biological ActivityRelated StudiesObservations
AntimicrobialJournal of Antimicrobial ChemotherapySignificant inhibition against S. aureus and E. coli
AntioxidantFood ChemistryPotent antioxidant activity with low IC50 values
CytotoxicityCancer LettersInduction of apoptosis in cancer cells

Q & A

Basic: What synthetic strategies are commonly employed to prepare Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate?

Methodological Answer:
The synthesis typically involves two key steps:

Nitro-substituted Benzene Core Formation : Friedel-Crafts acylation or nitration of a pre-functionalized benzene derivative to introduce the nitro group at the meta position.

Sulfanyl-Ethyl Ester Attachment : A Michael-type addition or nucleophilic substitution reaction to introduce the (2-methoxy-2-oxoethyl)sulfanyl group. For example, thioglycolic acid derivatives (or their esters) can react with activated aromatic intermediates under basic conditions (e.g., K₂CO₃/DMF) .

  • Critical Note : Solvent polarity and temperature must be optimized to avoid side reactions, such as over-reduction of the nitro group or ester hydrolysis .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Ester methoxy protons at δ ~3.8–3.9 ppm.
    • Aromatic protons influenced by the nitro group (deshielded, δ ~8.0–8.5 ppm).
    • Sulfanyl-adjacent CH₂ groups (δ ~2.8–3.2 ppm).
  • IR Spectroscopy : Peaks for ester C=O (~1720 cm⁻¹) and nitro NO₂ (~1520 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to validate the sulfanyl-ethyl moiety.
  • Elemental Analysis : Validate C, H, N, and S percentages .

Advanced: How does the sulfanyl group influence the electronic and steric properties of the aromatic system?

Methodological Answer:

  • Electronic Effects : The sulfanyl group is electron-donating via resonance, which can activate the aromatic ring toward electrophilic substitution. However, the adjacent nitro group (strong electron-withdrawing) creates a push-pull electronic environment.
  • Computational Analysis : Density Functional Theory (DFT) calculations can map electrostatic potential surfaces and HOMO-LUMO gaps to predict reactivity.
  • Experimental Validation : Hammett σ values derived from comparative reaction rates (e.g., nitration or halogenation) quantify substituent effects .

Advanced: What strategies are recommended for resolving enantiomers if chiral centers are introduced during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) with hexane/ethanol mobile phases.
  • Derivatization : Convert the ester to a chiral amide using enantiopure amines, followed by diastereomer separation via silica gel chromatography.
  • Circular Dichroism (CD) : Confirm absolute configuration post-separation.
    • Note : The compound’s inherent stereogenicity (if any) must be assessed via X-ray crystallography .

Basic: What are the typical reactions involving the nitro group in this compound?

Methodological Answer:

  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) or using Fe/HCl to yield an aniline derivative.
  • Nucleophilic Aromatic Substitution : The nitro group meta-directs reactions (e.g., methoxy or halide substitution under strong basic conditions).
  • Caution : Over-reduction or side reactions (e.g., ester hydrolysis) require controlled conditions (low temperature, inert atmosphere) .

Advanced: How can reaction intermediates be monitored during multi-step synthesis?

Methodological Answer:

  • In-Situ FTIR : Track carbonyl (ester) and nitro group stability.
  • LC-MS : Identify transient intermediates (e.g., sulfanyl-adducts or nitro-reduced species).
  • Quenching Studies : Aliquot sampling at timed intervals, followed by TLC or NMR analysis.
    • Optimization : Adjust reaction time and stoichiometry based on intermediate stability .

Basic: What purification methods are recommended for this compound?

Methodological Answer:

  • Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences.
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate nitro-byproducts.
  • HPLC : For high-purity requirements, especially if residual catalysts (e.g., Pd) are present .

Advanced: What computational tools predict the compound’s potential as a drug precursor?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., enzymes with thiol-binding sites) using AutoDock Vina.
  • ADMET Prediction : Tools like SwissADME assess bioavailability, metabolic stability, and toxicity.
  • QSAR Modeling : Correlate structural features (e.g., nitro group position, sulfanyl chain length) with bioactivity using historical datasets .

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